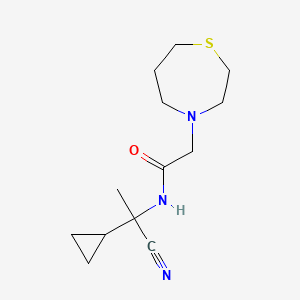
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid is a chemical compound with a molecular weight of 266.26 . It is a product of Princeton BioMolecular Research, Inc .
Molecular Structure Analysis
The molecular structure of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid is represented by the formula C15H10N2O3 . The compound’s structure includes a quinazoline core with a phenyl group at nitrogen atom 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid include a molecular weight of 266.26 .Scientific Research Applications
Antimicrobial and Antitubercular Applications
- A study by Sulthana, Chitra, and Alagarsamy (2019) synthesized novel derivatives of 4-oxo-3-phenyl-3,4-dihydroquinazoline, exhibiting potent antimicrobial, antitubercular, and anti-HIV activities. This demonstrates the compound's potential as a scaffold for developing novel antimicrobial agents (Sulthana, Chitra, & Alagarsamy, 2019).
Cytotoxic Activity
- Nguyen et al. (2019) investigated derivatives of 4-oxo-3-phenyl-3,4-dihydroquinazoline for cytotoxic activity against chronic myelogenous leukemia and breast cancer cells. This highlights its potential in cancer research and treatment (Nguyen et al., 2019).
Antioxidant and Lubricating Oil Applications
- Research by Habib, Hassan, and El‐Mekabaty (2014) explored derivatives of 4-oxo-3-phenyl-3,4-dihydroquinazoline as antioxidants and corrosion inhibitors for lubricating oils, indicating its industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).
Anticonvulsant and Antimicrobial Activities
- Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized thioxoquinazolinone derivatives from 4-oxo-3-phenyl-3,4-dihydroquinazoline, exhibiting broad-spectrum antimicrobial and anticonvulsant activities. This suggests its application in developing new pharmaceuticals (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antimicrobial Study of Fluoroquinolone-based Compounds
- Patel and Patel (2010) synthesized fluoroquinolone-based thiazolidinones from a 4-oxo-3,4-dihydroquinazoline derivative, indicating its use in antimicrobial treatments (Patel & Patel, 2010).
Neurotropic Effects
- Ovsjanykova et al. (2016) explored derivatives of 4-oxo-3,4-dihydroquinazoline for their central neurotropic effects, including hypnotic, anticonvulsant, and antidepressant properties. This research presents its potential in neuromedical applications (Ovsjanykova et al., 2016).
properties
IUPAC Name |
4-oxo-3-phenylquinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-7-6-10(15(19)20)8-13(12)16-9-17(14)11-4-2-1-3-5-11/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCJQKZPDYFEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2374497.png)


![(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2374500.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2374501.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2374502.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2374503.png)
![N-(4-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2374505.png)
![2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2374507.png)
